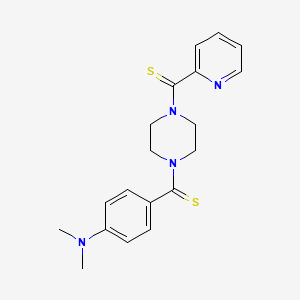

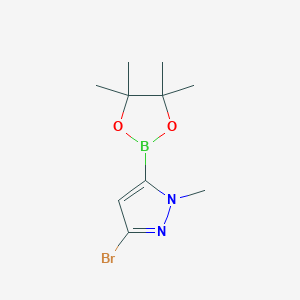

![molecular formula C15H10F3N3O2S B2952304 3-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-13-6](/img/structure/B2952304.png)

3-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a type of organic compound that contains a trifluoromethyl group . Trifluoromethylpyridines (TFMP) and their derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives is an important research topic in the field of organic chemistry . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines (TFMP) and its derivatives are crucial in the development of organic compounds containing fluorine . The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines (TFMP) and its derivatives are unique due to the presence of the fluorine atom . Fluorine has the largest electronegativity and is the next smallest atom after hydrogen .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidine derivatives have been extensively studied for their antimicrobial properties. The trifluoromethyl group in the compound enhances its ability to interact with bacterial enzymes, potentially inhibiting their growth and proliferation. This makes it a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria .

Anticancer Research

The thiazole ring is a common feature in many anticancer drugs. The presence of the trifluoromethylphenyl group may contribute to the cytotoxicity against cancer cells. Research into thiazolo[3,2-a]pyrimidine derivatives could lead to the development of novel antineoplastic agents, particularly those targeting specific pathways involved in cancer cell survival .

Anti-inflammatory Applications

Compounds with a thiazolo[3,2-a]pyrimidine scaffold have shown potential anti-inflammatory activity. The structural features of this compound, including the trifluoromethylphenyl group, could be explored to develop new anti-inflammatory medications with improved efficacy and reduced side effects .

Neuroprotective Potential

The thiazole core is present in many neuroprotective agents. Research into thiazolo[3,2-a]pyrimidine derivatives could uncover new treatments for neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier and its interaction with neural enzymes make it a promising candidate for further study in this field .

Antiviral Agents

Thiazolo[3,2-a]pyrimidine derivatives have been investigated for their antiviral activities. The compound’s structure may allow it to interfere with viral replication processes, making it a potential lead compound for the development of new antiviral drugs .

Enzyme Inhibition

The compound’s molecular structure suggests it could act as an inhibitor for various enzymes, such as DNA gyrase or other enzymes critical to cell replication and survival. This application is particularly relevant in the development of new antibiotics or cancer therapies, where enzyme inhibition is a key mechanism of action .

Mecanismo De Acción

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .

Mode of Action

It is known that indole derivatives can interact with their targets, causing changes in cellular processes . These interactions often result in the inhibition or activation of the target, leading to changes in cell function .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to downstream effects.

Result of Action

It is known that indole derivatives can have various biological effects, depending on their specific targets and mode of action .

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O2S/c1-8-7-24-14-19-6-11(13(23)21(8)14)12(22)20-10-4-2-3-9(5-10)15(16,17)18/h2-7H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLCMAHKEIDGJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2952224.png)

![N-(4-fluorobenzyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2952225.png)

![1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2952226.png)

![2-[3-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2952228.png)

![(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2952230.png)

![2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2952236.png)

![1-(4-chloro-3-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2952242.png)

![N-[(cyclopropylcarbonyl)oxy]-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine](/img/structure/B2952243.png)